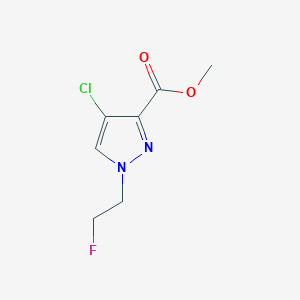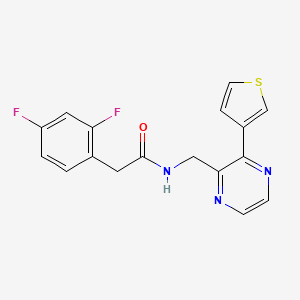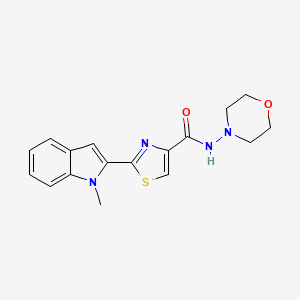
1-Amino-3-(3-methylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone
Mécanisme D'action
Target of Action
The primary targets of 1-Amino-3-(3-methylphenoxy)propan-2-ol are alpha-receptors and beta-1 receptors . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound exhibits both agonist and antagonist effects on alpha-receptors, in addition to its antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, it inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propan-2-ol, which is then reacted with ammonia to introduce the amino group . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-methylphenoxy)propan-2-one.
Reduction: Formation of 1-amino-3-(3-methylphenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-3-(3-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a beta-adrenergic antagonist.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(2-methylphenoxy)propan-2-ol
- 1-Amino-3-(4-methylphenoxy)propan-2-ol
- 1-Amino-3-(3-chlorophenoxy)propan-2-ol
Uniqueness
1-Amino-3-(3-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKYLDQIOYNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)

![5-Aminospiro[2.3]hexane-2-carboxylic acid;hydrochloride](/img/structure/B2817076.png)


![N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2817080.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)
![4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide](/img/structure/B2817084.png)
![(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)
![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)
![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2817092.png)

